Quinolin-5-ylmethanol
Overview
Description
Quinolin-5-ylmethanol is a chemical compound with the molecular formula C10H9NO. It is a derivative of quinoline, which consists of a benzene ring fused with a nitrogen-containing heterocyclic pyridine ring.
Mechanism of Action
Target of Action
Quinolin-5-ylmethanol, like other quinoline derivatives, primarily targets bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial action .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal functioning of the bacterial enzymes, leading to cell death . The exact mode of interaction between this compound and its targets is still under investigation.
Biochemical Pathways
This compound affects the DNA replication pathway in bacteria. By targeting and inhibiting DNA gyrase and DNA topoisomerase IV, it prevents the unwinding and supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death .
Pharmacokinetics
Like other quinoline derivatives, it is expected to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys . These properties can impact the bioavailability of this compound, determining how much of the drug reaches the site of action.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, it causes bacterial cell death, thereby helping to clear bacterial infections
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other substances can affect the drug’s stability and activity . Additionally, the presence of resistant bacterial strains can impact the efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-5-ylmethanol typically involves the reduction of quinolin-5-carboxaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Quinolin-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to quinolin-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of quinolin-5-ylmethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form quinolin-5-ylchloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: Quinolin-5-carboxylic acid.
Reduction: Quinolin-5-ylmethane.
Substitution: Quinolin-5-ylchloride.
Scientific Research Applications
Quinolin-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Biological Activity
Quinolin-5-ylmethanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
This compound belongs to a class of compounds known as quinoline derivatives, which are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural features of this compound contribute significantly to its pharmacological properties.
2.1 Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of quinoline, including this compound, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus, Escherichia coli | 32 µg/mL |
8-Hydroxyquinoline Derivative | MRSA, Enterococcus faecalis | 16 µg/mL |
Research indicates that this compound derivatives can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
2.2 Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in human cancer cells.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | Induction of apoptosis via BCL-2 family modulation |
MDA-MB-231 (Breast) | 20 | Cell cycle arrest at G1 phase |
C-32 (Melanoma) | 10 | Activation of p53 pathway |
In vitro studies demonstrated that this compound significantly decreased the viability of these cancer cell lines while exhibiting minimal toxicity to normal human dermal fibroblasts .
2.3 Neuroprotective Effects
Recent investigations highlight the neuroprotective properties of this compound against neurotoxic agents. It has been shown to mitigate the effects of botulinum toxin (BoNT/A), extending the half-paralysis time in mouse models.
Assay Type | Result |
---|---|
Ex vivo hemidiaphragm assay | Significant extension in muscle contraction time observed with Quinolin derivatives |
This suggests a potential therapeutic role for this compound in treating neurodegenerative conditions or toxin exposures .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
- Anticancer Mechanism : It induces apoptosis through modulation of apoptotic pathways involving BCL-2 and p53 proteins.
- Neuroprotective Mechanism : Quinolin derivatives may inhibit endosomal translocation of neurotoxins, thereby protecting neuronal cells from damage.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against clinical isolates of MRSA. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a new therapeutic agent for resistant infections .
Case Study 2: Anticancer Properties
In a comparative study involving various quinoline derivatives, this compound was found to be one of the most potent inhibitors against lung cancer cell lines, with significant effects on cell cycle regulation and apoptosis induction .
5. Conclusion
This compound is a promising compound with diverse biological activities that warrant further investigation. Its antimicrobial, anticancer, and neuroprotective properties highlight its potential as a therapeutic agent in various medical fields. Continued research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical applications.
Properties
IUPAC Name |
quinolin-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMQVSVRVORAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356393 | |
Record name | Quinolin-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-42-0 | |
Record name | Quinolin-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (quinolin-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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